molecular formula C88H88N6O2S8 B12832159 Idt-2br

Idt-2br

Cat. No.: B12832159
M. Wt: 1518.2 g/mol
InChI Key: MZMPYGNPOJDPIE-IQSNNJKXSA-N
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Description

Chemical Identity and Structural Characterization of IDT-2Br

Molecular Structure and Nomenclature

Core Indacenodithiophene (IDT) Architecture

This compound features a fused indacenodithiophene (IDT) core, a planar aromatic system comprising two thiophene rings bridged by a central benzene ring. This electron-rich backbone facilitates extended π-conjugation, enabling efficient charge transport. The IDT core’s rigidity promotes strong intermolecular π-π stacking, a critical factor for achieving high electron mobility in organic solar cells (OSCs).

Peripheral Benzothiadiazole and Rhodanine Functional Groups

The IDT core is functionalized with two benzothiadiazole (BT) units and two rhodanine derivatives at terminal positions. The BT groups act as electron-withdrawing moieties, lowering the material’s LUMO energy level to -3.82 eV, while the rhodanine units enhance intramolecular charge transfer (ICT) through conjugation with the IDT backbone. This A–D–A (acceptor–donor–acceptor) configuration balances absorption breadth and charge separation efficiency.

IUPAC Name and CAS Registry Analysis (2042521-91-3)

The systematic IUPAC name for this compound is 5,5′-[[4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-4-thiazolidinone] . Its CAS registry number, 2042521-91-3 , confirms its unique chemical identity.

Table 1: Molecular Identity of this compound

Property Value
Molecular Formula C₈₈H₈₈N₆O₄S₆
Molecular Weight 1518.20 g/mol
CAS Registry Number 2042521-91-3
SMILES Notation Not publicly disclosed

Crystallographic and Conformational Properties

Planar Molecular Configuration

Density functional theory (DFT) calculations reveal a nearly flat backbone configuration, with a dihedral angle of <5° between the IDT core and BT units. This planarity optimizes π-orbital overlap, enabling efficient charge transport pathways. Crystallographic studies indicate a π-π stacking distance of 3.41 Å , comparable to high-performance acceptors like ITIC derivatives.

Side Chain Engineering with 4-Hexylphenyl Groups

Four 4-hexylphenyl substituents decorate the IDT core, providing dual functionality:

  • Solubility Enhancement : The hexyl chains enable processing in common solvents like chloroform and o-dichlorobenzene.
  • Crystallinity Control : Bulky side chains prevent excessive aggregation while maintaining moderate crystallinity for charge transport.

Table 2: Conformational Parameters

Parameter Value
Dihedral Angle (Core) <5°
π-π Stacking Distance 3.41 Å
Side Chain Length C6H13 (hexyl)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprinting

¹H-NMR analysis (CD₂Cl₂, 400 MHz) identifies key structural features:

  • δ 8.42 ppm : Protons on benzothiadiazole units.
  • δ 7.28–7.67 ppm : Aromatic protons from hexylphenyl substituents.
  • δ 4.23 ppm : Ethyl groups attached to rhodanine moieties.
    ¹³C-NMR confirms the sp²-hybridized carbon network, with signals at δ 192.9 ppm (carbonyl groups) and δ 145.5 ppm (thiophene carbons).
UV-Vis Absorption Profiles in Solution vs. Thin Film

This compound exhibits distinct solvatochromic behavior:

Table 3: Optical Absorption Properties

Medium λₘₐₓ (nm) Extinction Coefficient (M⁻¹cm⁻¹) Bandgap (eV)
Chloroform 636 1.3 × 10⁵ 1.65
Thin Film 710 N/A 1.55

In solution, the absorption peaks at 636 nm , attributed to π-π* transitions. Film formation induces a 74 nm redshift to 710 nm due to increased molecular ordering and ICT effects. The broad absorption spanning 300–750 nm enables panchromatic light harvesting in OSCs.

Properties

Molecular Formula

C88H88N6O2S8

Molecular Weight

1518.2 g/mol

IUPAC Name

(5E)-3-ethyl-5-[[4-[15-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C88H88N6O2S8/c1-7-13-17-21-25-55-29-39-61(40-30-55)87(62-41-31-56(32-42-62)26-22-18-14-8-2)69-51-68-70(52-67(69)81-71(87)53-73(99-81)65-47-37-59(77-79(65)91-103-89-77)49-75-83(95)93(11-5)85(97)101-75)88(63-43-33-57(34-44-63)27-23-19-15-9-3,64-45-35-58(36-46-64)28-24-20-16-10-4)72-54-74(100-82(68)72)66-48-38-60(78-80(66)92-104-90-78)50-76-84(96)94(12-6)86(98)102-76/h29-54H,7-28H2,1-6H3/b75-49-,76-50+

InChI Key

MZMPYGNPOJDPIE-IQSNNJKXSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)/C=C/8\C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)/C=C\1/C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)C=C8C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)C=C1C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IDT-2Br involves the formation of a planar electron acceptor structure. The core of the molecule, indaceno[1,2-b:5,6-b’]dithiophene (IDT), is flanked by benzothiadiazole units and terminated with rhodanine groups . The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve multi-step organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high purity and consistent quality. The compound is produced in batches, with quantities ranging from 100 mg to several grams .

Chemical Reactions Analysis

Types of Reactions: IDT-2Br undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products: The major products formed from these reactions include modified versions of this compound with altered electronic and optical properties .

Scientific Research Applications

Polymer Solar Cells (PSCs)

IDT-2BR has been extensively studied as an electron acceptor in polymer solar cells. Its incorporation into PSCs has led to significant improvements in power conversion efficiencies (PCEs).

  • Performance Metrics :
    • Blended with poly(3-hexylthiophene) (P3HT), this compound achieved a PCE of 5.12% , surpassing traditional fullerene-based devices which typically show lower efficiencies around 3.71% .
    • The device stability was notable, with PCEs remaining consistent across varying active layer thicknesses from 60 nm to 220 nm .
Device Composition PCE (%) Thickness (nm) Electron Mobility (cm²/V·s)
P3HT:this compound5.1260-2203.4 x 10410^{-4}

Semitransparent Organic Solar Cells

The application of this compound in semitransparent organic solar cells has also been explored. When combined with P3HT, the semitransparent devices demonstrated a PCE of 3.22% , highlighting the potential for building-integrated photovoltaics where light transmission is essential .

Ternary Organic Solar Cells

Recent advancements have included the use of this compound in ternary blends with other electron donors, resulting in enhanced performance metrics. For instance, devices using PTB7-Th and this compound achieved efficiencies as high as 12.1% when optimized with mixed acceptors .

Case Study 1: Efficiency Improvement through Molecular Design

A study by Wu et al. (2015) demonstrated that the planar configuration of this compound facilitates effective charge transport and phase separation when blended with P3HT. This configuration is crucial for minimizing bimolecular recombination, thus enhancing device performance .

Case Study 2: Application in High-Efficiency Ternary Systems

Research conducted by Xue et al. (2018) highlighted the effectiveness of this compound in ternary systems where it was paired with PTB7-Th and another non-fullerene acceptor. The optimized blend resulted in a significant increase in efficiency due to improved charge mobility and reduced energy losses .

Biological Activity

IDT-2Br, a novel non-fullerene acceptor (NFA), has garnered significant attention in the field of organic photovoltaics due to its unique structural properties and promising performance in solar cell applications. This article delves into the biological activity of this compound, focusing on its synthesis, properties, and applications, particularly in solar energy conversion.

Chemical Structure and Properties

This compound is characterized by a ladder-type fused five-member-ring indaceno[1,2-b:5,6-b′]dithiophene core, which is flanked by electron-withdrawing benzothiadiazole moieties and rhodanine-terminated groups. This structure provides this compound with excellent thermal stability and broad absorption spectra, making it suitable for efficient light harvesting in organic solar cells.

Key Properties of this compound

PropertyValue
Purity≥98%
Thermal StabilityHigh
Absorption SpectrumBroad and strong
Electron MobilityRelatively high
Power Conversion EfficiencyUp to 12.1%

Biological Activity and Mechanism

The biological activity of this compound primarily relates to its role as an electron acceptor in organic photovoltaic devices. Its ability to facilitate charge transfer processes is crucial for enhancing the efficiency of solar cells. The charge transfer mechanism involves the following steps:

  • Photon Absorption : this compound absorbs sunlight, promoting electrons from its ground state to excited states.
  • Charge Separation : Upon excitation, the generated excitons (bound electron-hole pairs) migrate to the donor-acceptor interface.
  • Charge Transport : The electrons are transferred to the this compound molecules, while holes remain in the donor material (e.g., P3HT).
  • Collection at Electrodes : The separated charges are collected at the respective electrodes, generating an electric current.

Case Studies and Research Findings

Several studies have evaluated the performance of this compound in various configurations of organic solar cells:

  • Performance with P3HT :
    • A study demonstrated that blends of P3HT with this compound achieved power conversion efficiencies exceeding 12%, showcasing its effectiveness as an electron acceptor in bulk heterojunction solar cells .
  • Comparative Studies :
    • In comparisons with other NFAs like o-IDTBR, this compound exhibited superior thermal stability and a broader absorption range, which are critical for outdoor applications where temperature fluctuations can affect device performance .
  • Electron Mobility Analysis :
    • Research indicated that this compound has a relatively high electron mobility compared to traditional fullerene-based acceptors, which enhances charge transport efficiency within the active layer of solar cells .

Q & A

Q. What are the key synthetic routes for IDT-2BR, and how do side-chain modifications influence its molecular structure?

this compound is synthesized via a cross-coupling reaction using indacenodithiophene (IDT) as the core donor unit, flanked by electron-deficient benzothiadiazole (BT) and rhodanine acceptor groups. Arylalkyl side chains (e.g., phenyl-substituted alkyl chains) are often introduced to enhance solubility and processability. However, substituting alkyl chains (e.g., n-hexyl) for arylalkyl chains can improve intermolecular interactions and charge mobility. For example, IDT-2BR1 (with n-hexyl chains) exhibited higher electron mobility (μₑ = 3.9 × 10⁻⁴ cm² V⁻¹ s⁻¹) compared to this compound (μₑ = 1.7 × 10⁻⁴ cm² V⁻¹ s⁻¹) due to stronger 3D packing .

Q. How is this compound characterized to determine its optoelectronic properties?

Key characterization methods include:

  • UV-Vis-NIR spectroscopy : Measures absorption spectra to determine bandgap (e.g., this compound has a bandgap of ~1.6 eV).
  • Cyclic voltammetry : Determines HOMO/LUMO energy levels (e.g., LUMO = -3.8 eV for this compound).
  • Space-charge-limited current (SCLC) : Quantifies charge carrier mobilities.
  • Grazing-incidence wide-angle X-ray scattering (GIWAXS) : Analyzes crystallinity and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in charge transport data between this compound and its derivatives?

Contradictions arise from side-chain engineering and blend morphology. For instance, IDT-2BR1 (alkyl chains) outperforms this compound (arylalkyl chains) in electron mobility due to reduced steric hindrance and enhanced crystallinity. To address contradictions:

  • Conduct morphological analysis (e.g., atomic force microscopy) to correlate phase separation with device performance.
  • Compare hole and electron mobility ratios (μₕ/μₑ) across blends. For example, this compound:PTB7-Th blends showed μₕ = 6.7 × 10⁻⁴ cm² V⁻¹ s⁻¹ vs. μₑ = 1.7 × 10⁻⁴ cm² V⁻¹ s⁻¹, indicating unbalanced charge transport .

Q. What methodologies optimize the power conversion efficiency (PCE) of this compound-based organic solar cells (OSCs)?

Optimization strategies include:

  • Ternary blending : Introduce a third component (e.g., fullerene derivatives) to improve photon harvesting.
  • Additive engineering : Use 1,8-diiodooctane (DIO) to enhance crystallinity. For example, DIO increased PCE from 8.30% to 10.07% in this compound:PTB7-Th blends but introduced photostability trade-offs .
  • Bandgap tuning : Replace BT with thieno[3,4-b]thiophene (TT) to lower the bandgap (e.g., ATT-1 acceptor achieved 1.54 eV bandgap) .

Q. How do researchers analyze trade-offs between efficiency and stability in this compound-based devices?

  • Perform accelerated aging tests under controlled light/heat/humidity.
  • Compare burn-in losses in PCE for devices with/without additives (e.g., DIO reduces stability despite improving efficiency).
  • Use density functional theory (DFT) to predict molecular degradation pathways under operational conditions .

Methodological Recommendations

  • For reproducibility : Standardize synthetic protocols (e.g., solvent purity, reaction time) and device fabrication conditions (e.g., annealing temperature).
  • For data validation : Cross-check mobility measurements using SCLC and field-effect transistor (FET) configurations.
  • For ethical compliance : Ensure all chemical safety protocols and institutional review board (IRB) approvals are documented, particularly when collaborating across labs .

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